molecular formula C15H14ClNO3S2 B3035929 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether CAS No. 338777-93-8

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether

Cat. No.: B3035929
CAS No.: 338777-93-8
M. Wt: 355.9 g/mol
InChI Key: OEGZBMHBIABDED-UHFFFAOYSA-N
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Description

4-[(7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether is a heterocyclic sulfonamide derivative featuring a benzothiazine core substituted with a chlorine atom at the 7-position. The sulfonyl group bridges the benzothiazine ring to a methoxyphenyl moiety, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in bioactive molecules, particularly in enzyme inhibition and receptor modulation. Its synthesis typically involves sulfonation reactions under basic conditions, followed by etherification steps to introduce the methoxy group .

Properties

IUPAC Name

7-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S2/c1-20-12-3-5-13(6-4-12)22(18,19)17-8-9-21-15-10-11(16)2-7-14(15)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZBMHBIABDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152019
Record name 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338777-93-8
Record name 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338777-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 7-position of the benzothiazine ring.

    Sulfonylation: Attachment of the sulfonyl group to the benzothiazine ring.

    Etherification: Formation of the methyl ether group on the phenyl ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs are distinguished by variations in the heterocyclic core, substituents, and linker groups. Key examples include:

Compound Name Core Structure Substituents Linker Group Key Differences
4-[(7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether Benzothiazine 7-Cl, methoxyphenyl Sulfonyl Reference compound
Methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether Benzoxazine 3-Ph, methoxyphenyl Sulfonyl Oxygen vs. sulfur in the heterocycle
Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Benzoxazine 7-Me, ethyl ester Carboxylate Ester linker vs. sulfonyl
2,5-Dichloro-4-(1-pyrrolidinylsulfonyl)phenyl ethyl ether Phenyl 2,5-Cl, pyrrolidinylsulfonyl Sulfonyl No heterocyclic core

Key Observations :

Physicochemical Properties
Property Target Compound (Predicted) Benzoxazine Analog (CAS 338962-42-8) Ethyl Ester Analog (CAS 19021-06-8)
Molecular Weight ~397 g/mol 381.44 g/mol ~250 g/mol
Density ~1.35 g/cm³ 1.298 g/cm³ Not reported
Boiling Point ~570 °C 553 °C Not reported
pKa ~-3.0 -2.83 ~1.5 (ester group)

Key Observations :

  • The target compound’s higher molecular weight and density compared to benzoxazine analogs reflect the chlorine atom’s contribution to molecular mass and packing efficiency.
  • The sulfonyl group’s strong electron-withdrawing nature accounts for the low pKa, enhancing solubility in polar solvents .

Biological Activity

4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether (CAS No. 338777-93-8) is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClNO3S2, with a molecular weight of 355.86 g/mol. The structure features a benzothiazine ring system substituted with a sulfonyl group and a methyl ether moiety.

PropertyValue
Molecular FormulaC15H14ClNO3S2
Molecular Weight355.86 g/mol
CAS Number338777-93-8

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 46.9 μg/mL against multi-drug resistant bacteria .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been extensively studied. For example, compounds in this class have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A431. In vitro studies indicate that these compounds can induce apoptosis through intrinsic and extrinsic pathways . Specifically, structural modifications in the benzothiazine core have been linked to enhanced antiproliferative activity .

Anti-inflammatory Effects

Benzothiazine derivatives are also noted for their anti-inflammatory properties. In experimental models, these compounds have shown the ability to reduce inflammation markers effectively. The anti-inflammatory action is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting amyloid-beta aggregation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzothiazine derivatives against Aspergillus niger and Aspergillus fumigatus, revealing that certain derivatives exhibited mycotoxic activities at concentrations as low as 10 μg/mL .
  • Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, a derivative structurally related to the compound showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Inflammation Model : An animal model demonstrated that treatment with a related benzothiazine compound resulted in reduced paw edema in inflammatory conditions, indicating its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzothiazine core. For example, a sulfonation reaction can introduce the sulfonyl group, followed by coupling with a substituted phenyl methyl ether. Similar protocols for benzothiazine derivatives involve condensation reactions (e.g., Schiff base formation) and sulfonation under controlled acidic conditions . Key intermediates should be purified via column chromatography and validated using spectroscopic techniques.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines anisotropic displacement parameters and resolves molecular geometry. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the known pharmacological activities of structurally related benzothiazine derivatives?

  • Methodological Answer : Benzothiazines with keto or sulfonyl substituents exhibit antidepressant and stimulant activities, as demonstrated in preclinical models. Structure-activity relationship (SAR) studies recommend evaluating in vitro assays (e.g., serotonin/norepinephrine reuptake inhibition) followed by in vivo behavioral tests (e.g., forced swim test) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can software tools address them?

  • Methodological Answer : Challenges include disorder in flexible substituents (e.g., the phenyl methyl ether group) and twinning. Use SHELXL ’s restraints (e.g., SIMU, DELU) to model anisotropic displacement and WinGX for data integration. For twinned data, employ the TWIN and BASF commands in SHELXL to refine twin fractions . Validate results using residual density maps and R-factor convergence.

Q. How can computational modeling predict the binding affinity of this compound with biological targets like kinase or GPCR proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., BCL-2 homology domains). Optimize force field parameters for sulfonyl and chloro groups.
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze binding free energy via MM-PBSA/GBSA .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Compare NMR-derived torsion angles with SCXRD results.
  • Use DFT calculations (e.g., Gaussian) to optimize the gas-phase structure and compare with crystallographic bond lengths/angles.
  • Re-examine sample purity if discrepancies persist (e.g., via HPLC) .

Q. How does the sulfonyl group influence electronic properties and reactivity in derivatization reactions?

  • Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Its steric bulk may hinder nucleophilic attacks. Use cyclic voltammetry to assess redox behavior and DFT (B3LYP/6-311+G**) to map electrostatic potential surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Reactant of Route 2
Reactant of Route 2
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether

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